molecular formula C16H24N6OS B2415560 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 941985-32-6

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2415560
CAS No.: 941985-32-6
M. Wt: 348.47
InChI Key: LHRCIIPEGSRCLN-UHFFFAOYSA-N
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Description

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a compound of interest due to its unique chemical structure and potential applications in various fields. This complex molecule includes multiple functional groups such as an amino group, a methylthio group, and a cyclopropanecarboxamide moiety, giving it distinctive chemical properties.

Scientific Research Applications

This compound's multifaceted chemical nature makes it valuable in several domains:

Chemistry:

  • Used as a building block for creating complex organic molecules.

  • Acts as a ligand in coordination chemistry.

Biology:

Medicine:

  • Investigated for therapeutic potential, possibly as an enzyme inhibitor or a receptor modulator.

Industry:

  • Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available precursors such as 4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine.

  • Key Steps:

  • Conditions: The reactions may be conducted under inert atmosphere conditions (such as nitrogen) to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve:

  • Scaling Up Reactions: Utilizing larger reactors with precise temperature and pressure control.

  • Continuous Flow Chemistry: To improve efficiency and yield, continuous flow techniques may be employed.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: The presence of the amino and methylthio groups allows for redox reactions. Oxidizing agents can modify the sulfur-containing groups.

  • Substitution Reactions: The amino group may participate in nucleophilic substitution reactions under appropriate conditions.

  • Cyclization Reactions: The cyclopropanecarboxamide group can be involved in cyclization, forming more complex ring systems.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminium hydride.

  • Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones from the methylthio group.

  • Substitution: Various substituted derivatives of the original compound.

Mechanism of Action

The exact mechanism by which N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide exerts its effects can be complex and depends on the context of its use.

Molecular Targets and Pathways:

  • Targets: Enzymes, receptors, or other proteins that interact with the compound.

  • Pathways: Involves binding to active sites or allosteric sites, modifying the activity of the target molecules.

Comparison with Similar Compounds

  • N-(2-(4-(tert-butylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide: Similar structure but with tert-butyl substitution.

  • N-(2-(4-(isobutylamino)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide: Contains a sulfone instead of a thioether group.

Uniqueness:

  • The specific isobutylamino and methylthio substitutions confer distinct chemical and biological activities compared to its analogs.

Properties

IUPAC Name

N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6OS/c1-10(2)8-18-13-12-9-19-22(14(12)21-16(20-13)24-3)7-6-17-15(23)11-4-5-11/h9-11H,4-8H2,1-3H3,(H,17,23)(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRCIIPEGSRCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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